molecular formula C22H18N4O3 B12495562 5-methyl-N'-[(3Z)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-3-phenyl-1,2-oxazole-4-carbohydrazide

5-methyl-N'-[(3Z)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-3-phenyl-1,2-oxazole-4-carbohydrazide

Cat. No.: B12495562
M. Wt: 386.4 g/mol
InChI Key: KKMRJFNEJDUYKQ-UHFFFAOYSA-N
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Description

5-methyl-N’-[(3Z)-2-oxo-1-(prop-2-en-1-yl)indol-3-ylidene]-3-phenyl-1,2-oxazole-4-carbohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N’-[(3Z)-2-oxo-1-(prop-2-en-1-yl)indol-3-ylidene]-3-phenyl-1,2-oxazole-4-carbohydrazide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include palladium catalysts, base, and various solvents .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N’-[(3Z)-2-oxo-1-(prop-2-en-1-yl)indol-3-ylidene]-3-phenyl-1,2-oxazole-4-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-methyl-N’-[(3Z)-2-oxo-1-(prop-2-en-1-yl)indol-3-ylidene]-3-phenyl-1,2-oxazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral activity.

    Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Exhibits antiviral properties.

Uniqueness

5-methyl-N’-[(3Z)-2-oxo-1-(prop-2-en-1-yl)indol-3-ylidene]-3-phenyl-1,2-oxazole-4-carbohydrazide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development .

Properties

Molecular Formula

C22H18N4O3

Molecular Weight

386.4 g/mol

IUPAC Name

N-(2-hydroxy-1-prop-2-enylindol-3-yl)imino-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C22H18N4O3/c1-3-13-26-17-12-8-7-11-16(17)20(22(26)28)23-24-21(27)18-14(2)29-25-19(18)15-9-5-4-6-10-15/h3-12,28H,1,13H2,2H3

InChI Key

KKMRJFNEJDUYKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N=NC3=C(N(C4=CC=CC=C43)CC=C)O

Origin of Product

United States

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